Cas no 873-75-6 (4-Bromobenzyl alcohol)

4-Bromobenzyl alcohol 化学的及び物理的性質
名前と識別子
-
- (4-Bromophenyl)methanol
- P-BROMOBENZYL ALCOHOL
- RARECHEM AL BD 0075
- Benzyl alcohol, p-bromo-
- 4-Brom-benzyl alcohol
- Brombenzylalcohol
- Benzenemethanol, 4-bromo-
- 4-Bromobenzenemethanol
- 4-Bromobenzyl Alcohol
- 4-bromobenzyl-alcohol
- 4-Br-Ph-CH2OH
- Benzyl alcohol,p-bromo
- BroMo-benzyl alcohol
- p-Br benzyl alcohol
- Benzylalcohol, p-bromo- (6CI,7CI,8CI)
- (p-Bromophenyl)methanol
- 1-(p-Bromophenyl)methanol
- 4-Hydroxymethyl-1-bromobenzene
- Para-Bromobenzyl Alcohol
- 4-bromobenzylalcohol
- (4-bromophenyl)-methanol
- (4-Bromo-phenyl)-methanol
- (4-bromophenyl)methan-1-ol
- VEDDBHYQWFOITD-UHFFFAOYSA-N
- p-Bromo-benzyl alcohol
- 4-Bromophenylmethanol
- PubChem3748
- 4-bromo-benzylalcohol
- 4-Bromobenzenemethanol (ACI)
- Benzyl alcohol, p-bromo- (6CI, 7CI, 8CI)
- 1-Bromo-4-(hydroxymethyl)benzene
- AKOS000249367
- Q27093776
- InChI=1/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
- CS-W004067
- A22470
- CHEMBL184410
- SY006440
- BDBM50150787
- DTXSID50236276
- (4-Bromophenyl)methanol #
- VEDDBHYQWFOITD-UHFFFAOYSA-
- NS00039187
- W-104028
- SCHEMBL104349
- EINECS 212-851-7
- DB-017995
- 4-Bromobenzyl alcohol, 99%
- MFCD00004650
- DB02822
- BRB
- EN300-122917
- AC-26171
- Z335244742
- PS-5313
- AC-17025
- 873-75-6
- (4-Bromophenyl)methanol;Brombenzylalcohol
- B1372
- CCRIS 5119
- 4-Bromobenzyl alcohol
-
- MDL: MFCD00004650
- インチ: 1S/C7H7BrO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
- InChIKey: VEDDBHYQWFOITD-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(CO)=CC=1
- BRN: 1931620
計算された属性
- せいみつぶんしりょう: 185.96800
- どういたいしつりょう: 185.968
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 77
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: 1.3839 (rough estimate)
- ゆうかいてん: 77.0 to 80.0 deg-C
- ふってん: 267.8°C at 760 mmHg
- フラッシュポイント: 115.7℃
- 屈折率: 1.5840 (estimate)
- ようかいど: dioxane: soluble1g/10 mL, clear to faintly turbid, colorless to faintly yellow
- PSA: 20.23000
- LogP: 1.94140
- ようかいせい: 未確定
4-Bromobenzyl alcohol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S24/25
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:Sealed in dry,Room Temperature
4-Bromobenzyl alcohol 税関データ
- 税関コード:2906299090
- 税関データ:
中国税関コード:
2906299090概要:
29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
4-Bromobenzyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0690939435-100g |
4-Bromobenzyl alcohol |
873-75-6 | 98%(HPLC) | 100g |
¥ 558.8 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B47690-100g |
(4-Bromophenyl)methanol |
873-75-6 | 98% | 100g |
¥157.0 | 2022-04-28 | |
Enamine | EN300-122917-0.5g |
(4-bromophenyl)methanol |
873-75-6 | 95% | 0.5g |
$21.0 | 2023-05-03 | |
Enamine | EN300-122917-1.0g |
(4-bromophenyl)methanol |
873-75-6 | 95% | 1g |
$26.0 | 2023-05-03 | |
Enamine | EN300-122917-5.0g |
(4-bromophenyl)methanol |
873-75-6 | 95% | 5g |
$29.0 | 2023-05-03 | |
Enamine | EN300-122917-0.1g |
(4-bromophenyl)methanol |
873-75-6 | 95% | 0.1g |
$19.0 | 2023-05-03 | |
eNovation Chemicals LLC | D397857-25g |
4-Bromobenzyl alcohol |
873-75-6 | 97% | 25g |
$175 | 2024-05-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1372-25G |
4-Bromobenzyl Alcohol |
873-75-6 | >99.0%(GC) | 25g |
¥270.00 | 2024-04-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13197-10g |
4-Bromobenzyl alcohol, 99% |
873-75-6 | 99% | 10g |
¥577.00 | 2023-02-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B830616-5g |
4-Bromobenzyl alcohol |
873-75-6 | 98% | 5g |
¥29.00 | 2022-09-02 |
4-Bromobenzyl alcohol 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
1.2 Reagents: Hydrogen ; 5 h, 30 bar, rt → 100 °C
ごうせいかいろ 5
ごうせいかいろ 6
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Chloroform-d
ごうせいかいろ 7
1.2 Reagents: Sodium formate ; 1.5 h, 80 °C
ごうせいかいろ 8
ごうせいかいろ 9
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ; 0.5 h, 82 °C
ごうせいかいろ 10
ごうせいかいろ 11
1.2 Reagents: Water
ごうせいかいろ 12
1.2 Reagents: Hydrochloric acid Solvents: Water
ごうせいかいろ 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, 25 °C
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
ごうせいかいろ 17
4-Bromobenzyl alcohol Raw materials
- 4-Bromobenzaldehyde
- 2H-Pyran, 2-[(4-bromophenyl)methoxy]tetrahydro-
- 4-Bromobenzoic Acid Methyl Ester
4-Bromobenzyl alcohol Preparation Products
4-Bromobenzyl alcohol 関連文献
-
Jian-Jian Wang,Yin-Ning Zhou,Ping Wang,Zheng-Hong Luo RSC Adv. 2013 3 5045
-
Daniel C. Waddell,Indre Thiel,Ashley Bunger,Dominique Nkata,Ashley Maloney,Tammara Clark,Brandon Smith,James Mack Green Chem. 2011 13 3156
-
Chen Xu,Hong-Mei Li,Zhi-Qiang Xiao,Zhi-Qiang Wang,Si-Fu Tang,Bao-Ming Ji,Xin-Qi Hao,Mao-Ping Song Dalton Trans. 2014 43 10235
-
Xuan Zhang,Xiujuan Feng,Xiaoqiang Yu,Ren He,Ming Bao Org. Biomol. Chem. 2013 11 4016
-
Vladimir V. Voronin,Maria S. Ledovskaya,Konstantin S. Rodygin,Valentine P. Ananikov Org. Chem. Front. 2020 7 1334
-
Xiao Huang,Liang Peng,Feng Long Gu,Ruiqin Zhang Phys. Chem. Chem. Phys. 2015 17 19997
-
7. Enantioselective iridium-catalyzed carbonyl isoprenylation via alcohol-mediated hydrogen transferMing Xiang,Guoshun Luo,Yuankai Wang,Michael J. Krische Chem. Commun. 2019 55 981
-
Emma V. Puttock,Chandana Sampath Kumara Ranasinghe,Mohammad Babazadeh,Jos C. M. Kistemaker,Junhyuk Jang,Mile Gao,David M. Huang,Chihaya Adachi,Paul L. Burn,Paul E. Shaw J. Mater. Chem. C 2022 10 8109
-
Saddam Iraqui,Siddhartha Shankar Kashyap,Md. Harunar Rashid Nanoscale Adv. 2020 2 5790
-
Xiaomei Lu,Pengcheng Yuan,Wansu Zhang,Qi Wu,Xiaoxiao Wang,Meng Zhao,Pengfei Sun,Wei Huang,Quli Fan Polym. Chem. 2018 9 3118
4-Bromobenzyl alcoholに関する追加情報
Professional Introduction to 4-Bromobenzyl Alcohol (CAS No. 873-75-6)
4-Bromobenzyl alcohol, with the chemical formula C7H9BrO, is a significant compound in the field of organic synthesis and pharmaceutical research. Its molecular structure features a benzyl group attached to a hydroxyl group, with a bromine substituent at the para position relative to the hydroxyl group. This unique arrangement makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The compound is identified by the CAS number 873-75-6, which serves as a unique identifier for chemical substances. This numbering system ensures that researchers and manufacturers can accurately reference and distinguish between different chemicals, reducing the likelihood of errors in laboratory settings and industrial applications.
4-Bromobenzyl alcohol is widely utilized in the pharmaceutical industry due to its reactivity and functional group compatibility. The presence of both a hydroxyl group and a bromine atom allows for diverse chemical transformations, making it a valuable building block in drug development. For instance, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, or participate in condensation reactions to form more complex molecules.
In recent years, there has been growing interest in the applications of 4-bromobenzyl alcohol in medicinal chemistry. One notable area of research involves its use as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The benzyl alcohol moiety can be modified to introduce specific pharmacophores that enhance the biological activity of these compounds. Additionally, the bromine atom provides a handle for further functionalization, allowing for the creation of derivatives with improved pharmacokinetic properties.
Another emerging field where 4-bromobenzyl alcohol has shown promise is in the development of antiviral agents. The structural features of this compound make it suitable for designing molecules that can interact with viral enzymes or receptors, thereby inhibiting viral replication. Recent studies have demonstrated its utility in synthesizing inhibitors targeting RNA-dependent RNA polymerases (RdRp) in viruses such as influenza and coronaviruses. These findings highlight the potential of 4-bromobenzyl alcohol as a key intermediate in antiviral drug discovery.
The compound also finds applications in agrochemical research. By serving as a precursor for more complex agrochemicals, 4-bromobenzyl alcohol contributes to the development of novel pesticides and herbicides. These derivatives can be engineered to target specific pests or weeds while minimizing environmental impact. The versatility of this compound allows researchers to fine-tune its properties for various agrochemical applications, ensuring sustainable agricultural practices.
CAS No. 873-75-6 is not only an identifier but also a testament to the compound's significance in chemical synthesis. It underscores its role as a fundamental building block in organic chemistry, enabling the creation of numerous derivatives with tailored properties. The continued exploration of its applications underscores its importance in both academic research and industrial processes.
The synthesis of 4-bromobenzyl alcohol typically involves bromination reactions on benzyl alcohol or through cross-coupling reactions involving brominated aromatic precursors. These synthetic routes are well-documented and optimized for high yields and purity, making it readily available for various applications. The ease of synthesis contributes to its widespread use in both laboratory-scale research and large-scale industrial production.
In conclusion, 4-bromobenzyl alcohol, identified by CAS number 873-75-6, is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and organic synthesis. Its unique structural features enable diverse chemical transformations, making it an invaluable intermediate in drug development and material science. As research continues to uncover new applications, this compound will undoubtedly remain at the forefront of chemical innovation.
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